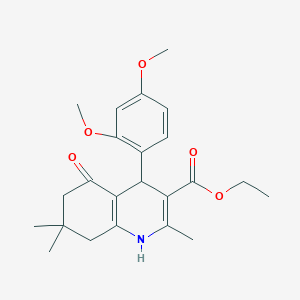

1,1-Dioxothiepane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The name “carboxyl” comes from the carbonyl (C=O) and hydroxyl (O-H) groups that make up the carboxyl group .

Synthesis Analysis

Carboxylic acids can be synthesized from a variety of reactions, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles, amides, esters, or acyl chlorides, or the carboxylation of Grignard reagents .Molecular Structure Analysis

The carboxyl group in carboxylic acids consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. This group is planar and can participate in hydrogen bonding, which influences the physical properties of carboxylic acids .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including decarboxylation, reduction to primary alcohols, and reactions with alcohols to form esters .Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than other substances of comparable molar mass due to their ability to form dimeric associations involving two hydrogen bonds . Their solubility in water decreases as the carbon chain length increases .Scientific Research Applications

Enzymatic Inhibition

- Research on aldehyde and ketone substrate analogues, including carboxylic acid derivatives, has shown that certain compounds can act as competitive inhibitors of enzymes like carboxypeptidase A. This suggests potential applications in studying enzyme mechanisms or designing enzyme inhibitors (Galardy & Kortylewicz, 1984).

Polymer and Material Science

- Naturally occurring carboxylic acids, when used as cross-linkers with bio-based epoxy resins, result in thermosets with excellent physical and mechanical properties that are also degradable. This indicates the role carboxylic acids can play in creating sustainable materials (Ma & Webster, 2015).

Organic Synthesis and Chemical Reactivity

- The catalytic cis-dihydroxylation and epoxidation of alkenes, facilitated by carboxylic acids, demonstrate the utility of carboxylic acid derivatives in selective organic transformations, highlighting their importance in synthetic chemistry (de Boer et al., 2005).

Extraction and Separation Techniques

- Carboxylic acid derivatives have been designed for selective extraction of metals, indicating their potential in environmental cleanup and recycling processes (Hayashita et al., 1999).

Bioconjugation Studies

- Studies on the mechanism of amide formation by carbodiimide in aqueous media with carboxylic acids show the importance of these reactions in bioconjugation, relevant for drug delivery systems and biomolecular engineering (Nakajima & Ikada, 1995).

Safety and Hazards

Future Directions

Recent research in carboxylic acids has focused on catalytic decarboxylative transformations, which involve the replacement of the carboxyl group with the extrusion of CO2 . This area of research has expanded significantly in recent years, particularly with the use of various classes of carboxylic acids as substrates .

properties

IUPAC Name |

1,1-dioxothiepane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c8-7(9)6-4-2-1-3-5-12(6,10)11/h6H,1-5H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUILKCZQCKRHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(S(=O)(=O)CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2698409.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2698412.png)

![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2698413.png)

![Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate](/img/structure/B2698417.png)

![4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2698422.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride](/img/structure/B2698423.png)

![N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2698426.png)